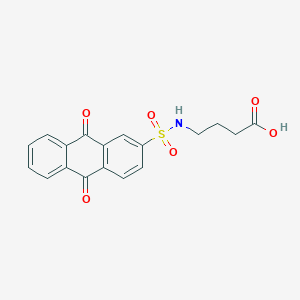

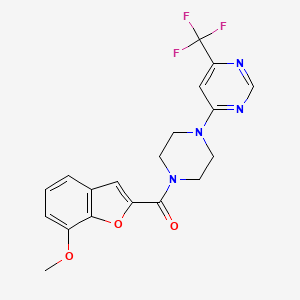

3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Sulfonation and Sulfation Processes

Research has explored the sulfation and sulfonation reactions of methyl- and dimethylphenols, including compounds similar to 3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate, with sulfur trioxide in different conditions. These studies highlight the directing effects of substituents and the potential for transsulfonation reactions, which could be relevant for synthesizing derivatives of the compound for various applications (Goossens et al., 1988).

Cleavage Reactions with Thioesters

The reactivity of aryl methyl ethers, including structures related to 3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate, in the presence of thioesters under rhodium catalysis has been studied. These reactions yield aryl esters and methyl sulfides, showcasing a method for functional group transformation that could be applied to modify the compound for specific research or industrial purposes (Arisawa et al., 2012).

Chemiluminescence in Sulfanyl-substituted Compounds

The singlet oxygenation of dimethylthiophenes leading to sulfanyl-substituted bicyclic dioxetanes, including insights into their base-induced chemiluminescence, offers a glimpse into the photophysical properties of sulfur-containing aromatic compounds. Such research could provide a foundation for developing new materials or sensors based on sulfonate derivatives (Watanabe et al., 2010).

Synthesis of Novel Benzothiazepines

The synthesis of novel substituted 1,5-benzothiazepines containing a sulfonyl moiety demonstrates the chemical versatility of sulfonate derivatives. These compounds, synthesized through reactions involving sulfonyl chloride and various diones, highlight the potential for creating pharmacologically relevant molecules from sulfonate precursors (Chhakra et al., 2019).

Biotransformation of Sulfur Heterocycles

Studies on the biotransformation of dimethylbenzothiophenes by Pseudomonas strains reveal the microbial degradation pathways for sulfur-containing aromatic compounds. This research provides insights into environmental remediation processes and the potential for using biocatalysis to modify or degrade sulfonate-based pollutants (Kropp et al., 1996).

properties

IUPAC Name |

(3,5-dimethylphenyl) 2-ethoxy-5-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-5-20-16-7-6-12(2)11-17(16)22(18,19)21-15-9-13(3)8-14(4)10-15/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBBDTRXBMOZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)

![7-ethoxy-5-(pyridin-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2588903.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/no-structure.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)